N-[4-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, an acetamidophenyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4,6-dimethylpyrimidine with an appropriate acetamidophenyl derivative under controlled conditions. The reaction may involve the use of solvents such as ethanol or dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler analog with similar structural features.
N-(4-Acetamidophenyl)-3-phenylpropanamide: Lacks the pyrimidine ring but shares other structural elements.
Uniqueness
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(4-acetamidophenyl)-3-phenylpropanamide is unique due to its combination of a pyrimidine ring with dimethyl substitutions and an acetamidophenyl group.
Properties
Molecular Formula |
C23H25N5O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C23H25N5O2/c1-15-13-16(2)25-23(24-15)28-21(14-18-7-5-4-6-8-18)22(30)27-20-11-9-19(10-12-20)26-17(3)29/h4-13,21H,14H2,1-3H3,(H,26,29)(H,27,30)(H,24,25,28) |
InChI Key |
XQFZLBPSAQUUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
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